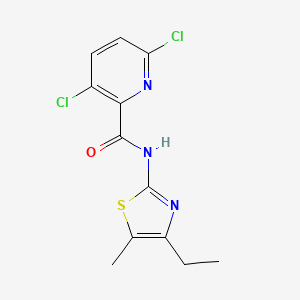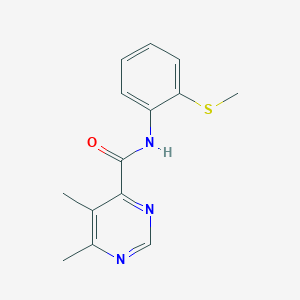
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O2 and its molecular weight is 350.341. The purity is usually 95%.
BenchChem offers high-quality 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Y5 Receptor Antagonists
Research into neuropeptide Y5 receptor antagonists has identified compounds similar to 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. These compounds have been optimized for in vitro potency by altering various molecular segments. Studies have shown that selected analogues act as antagonists in cellular assays, suggesting potential applications in modulating physiological processes related to the neuropeptide Y5 receptor (Fotsch et al., 2001).
Fluorescent Probes for Metal Ion Detection
A novel fluorescent sensor structurally related to the compound has been developed for the selective and sensitive detection of Al3+ ions. This sensor exhibits a 'turn-on' fluorescence response in the presence of Al3+, making it useful for biological applications, including the detection of Al3+ in living cells (Wang et al., 2017).
Gelation and Rheology Modification
Compounds with urea functionalities have been explored for their ability to form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by varying the identity of the anion, which affects the physical properties of the gels. Such studies highlight the potential of urea derivatives in creating materials with customizable mechanical properties (Lloyd & Steed, 2011).
Inhibitors of Soluble Epoxide Hydrolase
Research into soluble epoxide hydrolase (sEH) inhibitors has featured compounds with a urea component, focusing on their metabolism and potential therapeutic applications. These inhibitors have been evaluated in various animal disease models, including those for inflammation, hypertension, neuropathic pain, and neurodegeneration, offering insights into the metabolism of such compounds and their efficacy (Wan et al., 2019).
Corrosion Inhibition
Urea derivatives have been investigated for their ability to inhibit the corrosion of mild steel in acidic solutions. Studies have shown that certain urea compounds exhibit good performance as corrosion inhibitors, with their efficiency varying with temperature and concentration. This application is significant in industrial settings where corrosion resistance is critical (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-7-15(8-6-14)23-16(24)22-11-17(25)9-12-3-1-2-4-13(12)10-17/h1-8,25H,9-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEFUVRYZVCJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

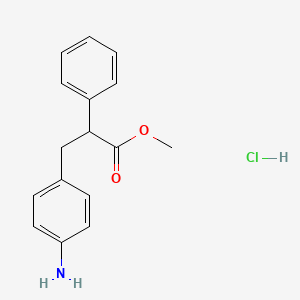

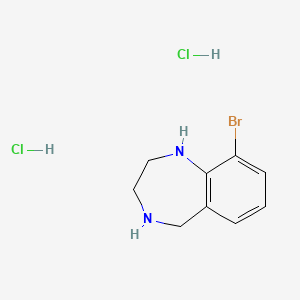

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2570277.png)
![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)
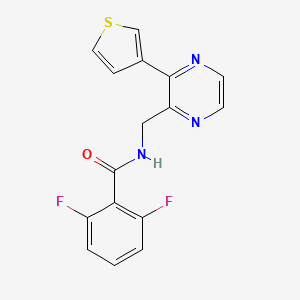
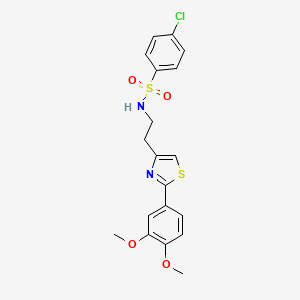
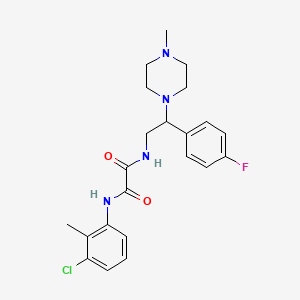
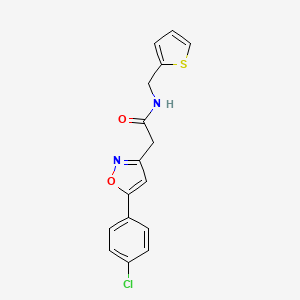
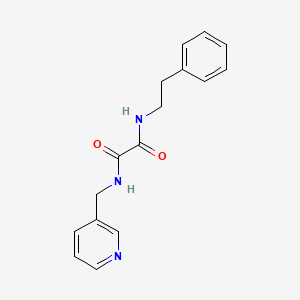
![Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B2570286.png)
